Acetamide, 2-(diphenylphosphinyl)-N-(phenylmethyl)-
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Overview
Description
N-Benzyl-2-(diphenylphosphoryl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a diphenylphosphoryl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(diphenylphosphoryl)acetamide typically involves the reaction of 2-(diphenylphosphoryl)acetic acid with benzylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions .
Industrial Production Methods
Industrial production methods for N-Benzyl-2-(diphenylphosphoryl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(diphenylphosphoryl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of N-Benzyl-2-(diphenylphosphoryl)acetamide .
Scientific Research Applications
N-Benzyl-2-(diphenylphosphoryl)acetamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(diphenylphosphoryl)acetamide involves its interaction with specific molecular targets. The phosphoryl group can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the benzyl group can interact with biological membranes, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(diphenylphosphoryl)acetamide
- N-Butyl-2-(diphenylphosphoryl)acetamide
- N-Octyl-2-(diphenylphosphoryl)acetamide
Uniqueness
N-Benzyl-2-(diphenylphosphoryl)acetamide is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
90304-93-1 |
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Molecular Formula |
C21H20NO2P |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-benzyl-2-diphenylphosphorylacetamide |
InChI |
InChI=1S/C21H20NO2P/c23-21(22-16-18-10-4-1-5-11-18)17-25(24,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,22,23) |
InChI Key |
DWDRBDIYXRUMPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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